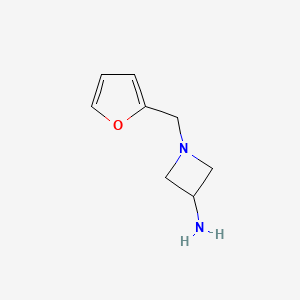

1-(Furan-2-ylmethyl)azetidin-3-amine

Descripción

Propiedades

IUPAC Name |

1-(furan-2-ylmethyl)azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-7-4-10(5-7)6-8-2-1-3-11-8/h1-3,7H,4-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJPGYFOBVGLGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 1-(Furan-2-ylmethyl)azetidin-3-amine: Physicochemical Properties and Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and molecular properties of 1-(Furan-2-ylmethyl)azetidin-3-amine. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is crucial for its application in research and development. This document offers insights into its molecular structure, weight, and predicted physicochemical properties, alongside a general methodology for its characterization.

Molecular Structure and Weight

1-(Furan-2-ylmethyl)azetidin-3-amine is a heterocyclic compound featuring a central four-membered azetidine ring. This ring is substituted at the nitrogen atom with a furan-2-ylmethyl group and at the 3-position with an amine group. The presence of both the furan and azetidine moieties makes it an interesting scaffold for exploring biological activities.[1][2] The azetidine ring, in particular, is a component of various natural and synthetic products with diverse biological functions.[1]

The chemical formula for 1-(Furan-2-ylmethyl)azetidin-3-amine is C₈H₁₂N₂O. Based on this formula, the precise molecular weight of the compound can be calculated.

Molecular Visualization:

Caption: General workflow for the synthesis and characterization of 1-(Furan-2-ylmethyl)azetidin-3-amine.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique would be crucial for identifying the different proton environments in the molecule. Expected signals would include those for the furan ring protons, the methylene bridge protons, and the protons on the azetidine ring. The chemical shifts and coupling patterns would provide definitive evidence for the connectivity of the atoms.

-

¹³C NMR: This would confirm the number of unique carbon atoms and their chemical environments, including the carbons of the furan and azetidine rings.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, confirming the molecular formula. [3]High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups. [3]Characteristic absorption bands would be expected for the N-H stretches of the amine group, C-H stretches of the aromatic and aliphatic components, and C-O-C stretches of the furan ring.

Conclusion

1-(Furan-2-ylmethyl)azetidin-3-amine is a compound with significant potential in the field of medicinal chemistry. This guide has provided a foundational understanding of its molecular weight and predicted physical properties, based on the known characteristics of its constituent furan and azetidine moieties. The outlined experimental methodologies provide a clear path for its synthesis and rigorous characterization, which are essential steps for any further investigation into its biological activity and potential therapeutic applications.

References

-

Appchem. 1-(furan-2-ylmethyl)azetidine-3-carboxylic acid | 1339100-59-2. [Link]

-

IntechOpen. Furan: A Promising Scaffold for Biological Activity. [Link]

-

Scribd. Synthesis of Novel Furan Derivatives. [Link]

-

Der Pharma Chemica. N-(Furan-2-ylmethyl)-cyanoacetamide in heterocyclic synthesis. [Link]

-

PubChem. (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silanetriol. [Link]

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

ResearchGate. Synthesis and biological evaluation of some novel furan derivatives. [Link]

-

ResearchGate. Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

-

Royal Society of Chemistry. Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. [Link]

-

PubChem. 2H,2H,3H,3H-Perfluorooctanoic acid. [Link]

-

PubChem. (3-Fluoro-benzyl)-furan-2-ylmethyl-amine. [Link]

-

American Elements. Azetidines. [Link]

Sources

Crystal structure and X-ray diffraction of 1-(Furan-2-ylmethyl)azetidin-3-amine

An In-depth Technical Guide on the Crystallographic Analysis of 1-(Furan-2-ylmethyl)azetidin-3-amine

Abstract: The precise three-dimensional atomic arrangement of a molecule, determined through single-crystal X-ray diffraction (SC-XRD), is foundational to modern drug discovery and development. This information underpins structure-activity relationship (SAR) studies, guides lead optimization, and provides critical insights into intermolecular interactions. To date, the crystal structure of 1-(Furan-2-ylmethyl)azetidin-3-amine, a compound incorporating the medicinally significant azetidine and furan scaffolds, has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD).

This technical guide provides a comprehensive, field-proven framework for researchers to independently determine the crystal structure of this novel compound. We present a complete workflow, from chemical synthesis and purification to advanced crystallization techniques, X-ray diffraction data collection, and final structure solution and refinement. Each section is grounded in authoritative protocols and explains the critical reasoning behind experimental choices, ensuring a robust and reproducible methodology. This document serves as both a direct protocol for the title compound and a generalizable template for the crystallographic analysis of novel small molecules.

Part 1: Synthesis and Purification of High-Purity Material

The prerequisite for any successful crystallographic study is the availability of highly pure, crystalline material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. The proposed synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine involves a standard reductive amination protocol.

Synthetic Protocol

The synthesis proceeds via the reaction of azetidin-3-amine with furan-2-carbaldehyde, followed by reduction of the intermediate imine.

Materials:

-

Azetidin-3-amine dihydrochloride

-

Furan-2-carbaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate, anhydrous

Step-by-Step Procedure:

-

Free Base Preparation: Dissolve azetidin-3-amine dihydrochloride in a minimal amount of water and add a saturated solution of sodium bicarbonate until the pH is >10. Extract the free amine into DCM. Dry the organic layer over anhydrous magnesium sulfate, filter, and use immediately. Expert Insight: The free base of azetidin-3-amine is unstable and should be used promptly after extraction to prevent degradation.

-

Imine Formation & Reduction: To a solution of the azetidin-3-amine free base in anhydrous DCM, add furan-2-carbaldehyde (1.0 equivalent) and stir for 30 minutes at room temperature to form the Schiff base (imine).

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.2 equivalents) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent ideal for this transformation, minimizing side reactions.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Workup & Purification: Quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel to yield 1-(Furan-2-ylmethyl)azetidin-3-amine as a pure oil or low-melting-point solid. The purity should be >98% as determined by NMR and LC-MS before proceeding.

Synthesis Workflow Diagram

Caption: Workflow for synthesis and purification.

Part 2: Single-Crystal Growth Methodologies

Growing diffraction-quality single crystals is often the most challenging step. It is an empirical process requiring patience and the screening of multiple conditions. The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice.

Initial Solvent Screening

The choice of solvent is critical. A good solvent for crystallization is one in which the compound has moderate solubility—fully soluble when heated but sparingly soluble at room temperature or below.

Recommended Solvents for Screening:

-

Isopropanol

-

Ethyl acetate

-

Acetone

-

Acetonitrile

-

Toluene

-

Hexane/Ethyl acetate mixture

-

Dichloromethane/Hexane mixture

Common Crystallization Techniques

It is essential to screen several methods in parallel to maximize the chances of success.

1. Slow Evaporation:

-

Protocol: Dissolve the purified compound in a suitable solvent to near-saturation. Place the solution in a small vial, cover it with a cap that has been pierced with a needle to allow for slow solvent evaporation. Store in a vibration-free environment.

-

Causality: As the solvent slowly evaporates, the concentration of the solute gradually increases, eventually reaching supersaturation and promoting slow, ordered crystal growth.

2. Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Protocol:

-

Reservoir: Fill a well or beaker with a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane).

-

Drop: Place a concentrated solution of the compound in a "good" solvent (e.g., ethyl acetate) on a coverslip (hanging drop) or a platform (sitting drop).

-

Seal: Seal the system. The vapor from the anti-solvent in the reservoir will slowly diffuse into the drop containing the compound.

-

-

Causality: The diffusion of the anti-solvent into the drop slowly decreases the solubility of the compound, inducing crystallization. This is a highly controlled method that often yields high-quality crystals.

3. Slow Cooling:

-

Protocol: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature. Insulate the container (e.g., by placing it in a dewar flask) to allow it to cool to room temperature over several hours or days.

-

Causality: The solubility of most compounds decreases as the temperature drops. Slow cooling prevents rapid precipitation and allows molecules the time to orient themselves correctly into a crystal lattice.

Crystallization Workflow Diagram

Caption: Parallel screening workflow for crystallization.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.

Crystal Mounting and Data Collection

Protocol:

-

Crystal Selection: Under a microscope, select a well-formed single crystal.

-

Mounting: Carefully mount the crystal on a cryo-loop (a small nylon loop) using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.

-

Cryo-Cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer.

-

Trustworthiness: Cryo-cooling is a self-validating step. It minimizes thermal motion of the atoms, leading to higher resolution data and protecting the crystal from radiation damage during the experiment.

-

-

Data Collection: Center the crystal in the X-ray beam. Modern diffractometers with CCD or CMOS detectors will automatically determine the crystal's unit cell parameters and an optimal data collection strategy. A full sphere of diffraction data is typically collected using a sequence of scans.

Hypothetical Crystal Data and Data Collection Parameters

The following table represents typical parameters that would be recorded during data collection for a small organic molecule like 1-(Furan-2-ylmethyl)azetidin-3-amine.

| Parameter | Expected Value / Setting | Rationale |

| Chemical Formula | C₈H₁₂N₂O | Derived from molecular structure. |

| Formula Weight | 152.19 g/mol | Calculated from the chemical formula. |

| Temperature | 100(2) K | Standard cryo-temperature to reduce thermal vibration. |

| Wavelength (Mo Kα) | 0.71073 Å | A common X-ray source for small molecule crystallography. |

| Crystal System | Monoclinic or Orthorhombic (likely) | Common for organic molecules. |

| Space Group | P2₁/c or P2₁2₁2₁ (likely) | Common chiral or centrosymmetric space groups. |

| Unit Cell Dimensions | a, b, c ≈ 5-15 Å; β ≈ 90-110° | Typical dimensions for a molecule of this size. |

| Volume | 800-1200 ų | Estimated based on molecular size and packing. |

| Z (Molecules/unit cell) | 4 | A common value for many space groups. |

| Reflections Collected | >10,000 | Total number of diffraction spots measured. |

| Independent Reflections | >1,500 | Unique reflections after accounting for symmetry. |

| R(int) | < 0.05 | A measure of data quality and consistency. |

| Final R indices [I>2σ(I)] | R1 < 0.05, wR2 < 0.10 | Key indicators of a well-refined crystal structure. |

Part 4: Structure Solution, Refinement, and Validation

The collected diffraction data is a set of intensities and positions of reflections, which must be computationally processed to generate the final 3D structure.

Protocol:

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for Lorentz and polarization effects). This step is typically performed using the diffractometer's software (e.g., CrysAlisPro, APEX).

-

Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms, which are powerful statistical methods for estimating the phases of the reflections. This initial step provides a rough electron density map showing the positions of most non-hydrogen atoms. Common software includes SHELXT or Olex2.solve.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process performed using software like SHELXL or Olex2.refine.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated, idealized positions and refined using a "riding model," as they are too small to be accurately located from the electron density map alone.

-

Validation: The final structure is validated using tools like checkCIF, which checks for geometric consistency, potential errors, and adherence to crystallographic standards. The final R-factors (R1, wR2) are key metrics of the quality of the final model.

This comprehensive process ensures the resulting crystal structure is an accurate and reliable representation of the molecule's solid-state conformation.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

-

Rupp, B. (2015). Chapter 5 - Crystallization. In Biomolecular Crystallography (Second Edition). Garland Science. Available at: [Link]

-

Garman, E. F. (2010). Cryocooling of protein crystals: a review of recent developments. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography. Available at: [Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. Available at: [Link]

Navigating the Unknown: A Technical Guide to the Predicted Toxicity Profile and Safe Handling of 1-(Furan-2-ylmethyl)azetidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Furan-2-ylmethyl)azetidin-3-amine is a novel chemical entity with potential applications in pharmaceutical research and development. As with any new compound, a thorough understanding of its toxicological profile and safe handling procedures is paramount for ensuring researcher safety and the integrity of experimental outcomes. In the absence of specific empirical data for this molecule, this in-depth technical guide provides a predictive toxicity profile and a comprehensive safety data sheet (SDS) based on the well-documented hazards of its core structural components: the furan ring and the azetidine ring. This guide is intended to serve as a foundational resource for researchers, enabling informed risk assessment and the design of appropriate safety protocols.

Introduction: A Tale of Two Moieties

The toxicological properties of 1-(Furan-2-ylmethyl)azetidin-3-amine are predicted to be a composite of the hazards associated with its furan and azetidine functionalities. The furan moiety, a five-membered aromatic heterocycle containing oxygen, is a known toxicophore, with toxicity primarily driven by its metabolic activation.[1][2] Conversely, the azetidine ring, a four-membered saturated heterocycle containing nitrogen, can also exhibit biological activity and associated toxicities.[3][4] This guide will dissect the known toxicological data for each of these components to construct a scientifically grounded, albeit predictive, safety profile for the target compound.

The Furan Moiety: A Known Carcinogen and Toxicant

The presence of the furan ring is a significant determinant of the predicted toxicity of 1-(Furan-2-ylmethyl)azetidin-3-amine. Furan itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[5] Its toxicity is not inherent to the parent molecule but arises from its metabolic activation in the liver by cytochrome P450 enzymes.[1]

Mechanism of Furan-Induced Toxicity

The primary mechanism of furan toxicity involves its oxidation to a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial.[6][7][8] This reactive metabolite can readily form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, cytotoxicity, and genotoxicity.[1][2] Chronic exposure to furan has been shown to induce liver tumors in rodents, and it is this carcinogenic potential that is of greatest concern.[5][6]

Caption: Metabolic activation of the furan moiety.

Predicted Toxicological Endpoints for the Furan Moiety

Based on the extensive literature on furan and its derivatives, the following toxicological endpoints should be considered for 1-(Furan-2-ylmethyl)azetidin-3-amine:

-

Carcinogenicity: Assumed to be a potential carcinogen, primarily targeting the liver.[5][6]

-

Mutagenicity: While furan itself has shown mixed results in mutagenicity assays, its reactive metabolite, cis-2-butene-1,4-dial, is genotoxic.[5][8]

-

Hepatotoxicity: The liver is the primary target organ for furan-induced toxicity.[2][5]

-

Acute Toxicity: Furan can cause irritation to the eyes, skin, and respiratory tract.[1] Inhalation may lead to pulmonary edema, and absorption can cause central nervous system depression.[1]

The Azetidine Moiety: Biological Activity and Potential Hazards

The azetidine ring, while generally less overtly toxic than the furan moiety, is a pharmacologically active scaffold found in numerous natural products and synthetic compounds.[3][9] Its contribution to the overall toxicity profile of 1-(Furan-2-ylmethyl)azetidin-3-amine should not be overlooked.

Known Toxicities of Azetidine Derivatives

Studies on various azetidine derivatives have indicated a range of potential toxicities:

-

Moderate Acute Toxicity: Some azetidine-2-one derivatives have been classified as having moderate toxicity, with LD50 values in the range of 500-5000 mg/kg in mice.[10]

-

Proline Mimicry: Azetidine-2-carboxylic acid is a known toxic mimic of the amino acid proline, and its incorporation into proteins can lead to the accumulation of misfolded proteins and a global stress response.[3][11]

-

Irritation and Corrosivity: Azetidine itself is a flammable liquid that can cause severe skin burns and eye damage.[12] Other azetidine derivatives are known to cause skin, eye, and respiratory irritation.[13][14]

-

Harmful if Swallowed: Several azetidine-containing compounds are classified as harmful if swallowed.[13]

Predicted Safety Data Sheet (SDS) for 1-(Furan-2-ylmethyl)azetidin-3-amine

This SDS is a composite, predictive document based on the known hazards of furan and azetidine derivatives. It should be used as a guide for safe handling until empirical data for 1-(Furan-2-ylmethyl)azetidin-3-amine becomes available.

| Section | Information |

| 1. Identification | Product Name: 1-(Furan-2-ylmethyl)azetidin-3-amineSynonyms: Not availableCAS Number: Not available |

| 2. Hazard(s) Identification | GHS Classification: - Flammable Liquid (Category 2)[15][16]- Acute Toxicity, Oral (Category 4)[13]- Skin Corrosion/Irritation (Category 1B/2)[12][13]- Serious Eye Damage/Eye Irritation (Category 1)[12]- Germ Cell Mutagenicity (Category 2)[16]- Carcinogenicity (Category 2)[5][16]- Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)[13]- Specific Target Organ Toxicity - Repeated Exposure (Liver) (Category 2)[16]GHS Label Elements: Signal Word: DangerHazard Statements: H225: Highly flammable liquid and vapor.[15][16]H302: Harmful if swallowed.[13]H314: Causes severe skin burns and eye damage.[12]H319: Causes serious eye irritation.[13]H335: May cause respiratory irritation.[13]H341: Suspected of causing genetic defects.[16]H351: Suspected of causing cancer.[16]H373: May cause damage to organs (liver) through prolonged or repeated exposure.[16]Precautionary Statements: P201: Obtain special instructions before use.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[15]P260: Do not breathe dust/fume/gas/mist/vapors/spray.[12]P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[14]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[14]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]P308+P313: IF exposed or concerned: Get medical advice/attention.[14]P403+P235: Store in a well-ventilated place. Keep cool.[15] |

| 3. Composition/Information on Ingredients | Substance: 1-(Furan-2-ylmethyl)azetidin-3-aminePurity: >95% (Assumed) |

| 4. First-Aid Measures | Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[13]Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[13] |

| 5. Fire-Fighting Measures | Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]Specific Hazards: Highly flammable liquid and vapor. Vapors can travel to a source of ignition and flash back.[15][16] |

| 6. Accidental Release Measures | Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[13]Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[13]Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[13] |

| 7. Handling and Storage | Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking.[13]Storage: Store in a cool, well-ventilated place. Keep container tightly closed.[15] |

| 8. Exposure Controls/Personal Protection | Engineering Controls: Use only in a chemical fume hood.Personal Protective Equipment: - Eye/Face Protection: Tightly fitting safety goggles. Faceshield (8-inch minimum).- Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[13]- Body Protection: Complete suit protecting against chemicals.[13]- Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. |

| 9. Physical and Chemical Properties | Data not available. |

| 10. Stability and Reactivity | Chemical Stability: Stable under recommended storage conditions.Conditions to Avoid: Heat, flames, and sparks.Incompatible Materials: Strong oxidizing agents, strong acids.Hazardous Decomposition Products: Carbon oxides, nitrogen oxides. |

| 11. Toxicological Information | Acute Toxicity: Harmful if swallowed.[13] Potential for skin and respiratory irritation.[1][13]Carcinogenicity: Suspected human carcinogen based on the furan moiety.[5][16]Mutagenicity: Suspected of causing genetic defects based on the furan moiety.[16]Teratogenicity: No data available.Specific target organ toxicity - single exposure: May cause respiratory irritation.[13]Specific target organ toxicity - repeated exposure: May cause damage to the liver.[16] |

| 12. Ecological Information | No data available. Avoid release to the environment. |

| 13. Disposal Considerations | Dispose of in accordance with local, state, and federal regulations. |

| 14. Transport Information | DOT (US): UN1993, Flammable liquid, n.o.s. (1-(Furan-2-ylmethyl)azetidin-3-amine), 3, IIIATA: UN1993, Flammable liquid, n.o.s. (1-(Furan-2-ylmethyl)azetidin-3-amine), 3, IIIMDG: UN1993, Flammable liquid, n.o.s. (1-(Furan-2-ylmethyl)azetidin-3-amine), 3, II |

| 15. Regulatory Information | This product is for research and development use only. |

| 16. Other Information | The information provided in this Safety Data Sheet is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification. |

Recommended Experimental Protocols for Toxicity Assessment

For any new chemical entity, empirical toxicological data is essential. The following is a recommended workflow for a preliminary in vitro toxicity assessment of 1-(Furan-2-ylmethyl)azetidin-3-amine.

Caption: Proposed workflow for in vitro toxicity testing.

Step-by-Step Methodologies

1. Cytotoxicity Assays (e.g., MTT, LDH):

- Objective: To determine the concentration at which the compound induces cell death.

- Cell Line: Human hepatoma cells (e.g., HepG2) are recommended due to the known hepatotoxicity of furan.

- Procedure:

- Plate HepG2 cells in a 96-well plate and allow them to adhere overnight.

- Treat the cells with a serial dilution of 1-(Furan-2-ylmethyl)azetidin-3-amine for 24-48 hours.

- Perform the MTT or LDH assay according to the manufacturer's protocol.

- Measure the absorbance or fluorescence and calculate the IC50 value.

2. Genotoxicity Assays (e.g., Ames Test, Comet Assay):

- Objective: To assess the mutagenic and DNA-damaging potential of the compound.

- Ames Test:

- Use various strains of Salmonella typhimurium with and without metabolic activation (S9 fraction).

- Expose the bacteria to different concentrations of the test compound.

- Count the number of revertant colonies to determine mutagenicity.

- Comet Assay:

- Treat a suitable cell line (e.g., HepG2) with the compound.

- Embed the cells in agarose on a microscope slide and lyse them.

- Perform electrophoresis to allow damaged DNA to migrate.

- Stain the DNA and visualize the "comet tails" under a microscope to quantify DNA damage.

3. Metabolic Stability Assay:

- Objective: To determine the rate at which the compound is metabolized by liver enzymes.

- Procedure:

- Incubate the test compound with human or rat liver microsomes and NADPH.

- Take samples at various time points.

- Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound over time.

- Calculate the in vitro half-life.

Conclusion

While specific toxicological data for 1-(Furan-2-ylmethyl)azetidin-3-amine is not yet available, a predictive analysis based on its constituent furan and azetidine moieties strongly suggests that this compound should be handled with significant caution. The potential for carcinogenicity, mutagenicity, and organ toxicity, primarily driven by the metabolic activation of the furan ring, necessitates the use of stringent safety protocols, including handling in a chemical fume hood and the use of appropriate personal protective equipment. The provided predictive safety data sheet and recommended experimental workflows offer a starting point for researchers to work with this novel compound in a safe and informed manner, paving the way for future empirical studies to fully elucidate its toxicological profile.

References

-

Peterson, L. (2000). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. [Link]

-

ResearchGate. (n.d.). Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives. [Link]

-

PubMed. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. [Link]

-

Wikipedia. (n.d.). Furan. [Link]

-

Advanced Light Source. (2016). Formation of Toxic Furans during Combustion. [Link]

-

Wikipedia. (n.d.). Azetidine. [Link]

-

PubMed. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. [Link]

-

PubMed. (1979). Azetidine derivatives of tricyclic antidepressant agents. [Link]

-

3M. (2023). Safety Data Sheet. [Link]

-

U.S. Environmental Protection Agency. (2024). Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs. [Link]

-

Ellinika Hoaxes. (2010). Toxicity and carcinogenicity of furan in human diet. [Link]

-

National Toxicology Program. (n.d.). Furan. In 15th Report on Carcinogens. [Link]

-

World Health Organization. (2021). 2-acetylfuran. [Link]

-

Centers for Disease Control and Prevention. (2016). Immediately dangerous to life or health (IDLH) value profile: furan. [Link]

-

Pacific Northwest National Laboratory. (n.d.). Proposed Occupational Exposure Limits for Furans. [Link]

-

ResearchGate. (2014). Synthesis and biological evaluation of some novel furan derivatives. [Link]

-

International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

-

PubMed. (2008). Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells. [Link]

-

Applichem. (n.d.). 1-(furan-2-carbonyl)azetidin-3-amine. [Link]

-

PPG. (2024). Safety Data Sheet. [Link]

-

MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

ResearchGate. (2000). Mutagenicity and Carcinogenicity of Aromatic Amines Metabolically Produced from Azo Dyes. [Link]

Sources

- 1. Toxicity and hazards of Furan_Chemicalbook [chemicalbook.com]

- 2. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine - Wikipedia [en.wikipedia.org]

- 4. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. media.ellinikahoaxes.gr [media.ellinikahoaxes.gr]

- 6. Furan - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. WHO | JECFA [apps.who.int]

- 8. Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. aaronchem.com [aaronchem.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Pharmacokinetic Properties of Furan-2-ylmethyl Azetidine Derivatives: A Technical Whitepaper

Introduction: The Strategic Value of the Hybrid Scaffold

The pharmaceutical industry is continually seeking novel chemical spaces to overcome the high attrition rates associated with poor pharmacokinetic (PK) profiles. The "escape from flatland" paradigm emphasizes the incorporation of sp3-hybridized carbons to improve aqueous solubility and reduce off-target binding. In this context, 1[1]. As four-membered nitrogen-containing heterocycles, azetidines offer high ring strain and conformational rigidity.

When this core is functionalized with a furan-2-ylmethyl moiety—a versatile 2[2]—the resulting hybrid scaffold exhibits uniquely tunable pharmacokinetic and pharmacodynamic (PD) properties.

Mechanistic Causality of the Scaffold

-

The Azetidine Core: The sp3-rich character of the azetidine ring significantly lowers the lipophilicity (LogD) of the molecule compared to planar aromatic systems. Its structural rigidity restricts the number of low-energy conformations, which reduces the entropic penalty upon target binding and enhances metabolic stability against cytochrome P450 (CYP) enzymes[1].

-

The Furan-2-ylmethyl Appendage: The furan ring provides modified steric and electronic characteristics. The oxygen heteroatom acts as a localized hydrogen-bond acceptor, while the methylene (-CH2-) linker serves as a flexible hinge. This architecture allows the furan ring to occupy deep hydrophobic pockets (e.g., kinase hinge regions) without the high lipophilic burden of a standard benzyl group[2].

Recent applications of this scaffold have demonstrated profound efficacy in targeted therapies. For instance, novel utilize a furan-2-ylmethyl substituted azetidine to achieve sub-micromolar potency.

Logical framework for PK optimization using the hybrid scaffold.

Quantitative Pharmacokinetic and Pharmacodynamic Profiling

To understand the structure-activity relationship (SAR) and PK impact of the furan-2-ylmethyl azetidine moiety, we must analyze comparative empirical data. Table 1 summarizes the profiling of recent ITK inhibitors and standard azetidine-containing drugs to highlight the potency and selectivity trade-offs.

Table 1: Comparative PD/PK Data of Azetidine Derivatives

| Compound / Drug | Scaffold Features | Primary Target | IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) | Key PK/PD Observation |

| Compound 22 | Azetidine + Furan-2-ylmethyl + 3,5-difluorophenyl | ITK | 0.19 | 11.17 | High kinase potency; reduced selectivity due to partial BTK inhibition. |

| Compound 9 | Azetidine + Phenyl + 3-fluorophenyl | ITK | >1.0 | >50.0 | Improved selectivity profile, but at the cost of lower overall potency. |

| Baricitinib [1] | Azetidine-containing FDA-approved drug | JAK1/2 | 0.005 | N/A | High metabolic stability; validates azetidine utility in clinical pharmacokinetics. |

Experimental Protocols: Synthesis and PK Validation

As a self-validating system, the development of these derivatives requires stringent synthetic control and robust in vitro PK profiling. The following protocols detail the synthesis of a representative furan-2-ylmethyl azetidine intermediate and its subsequent microsomal stability evaluation.

Step-by-step workflow for the synthesis and PK evaluation of derivatives.

Protocol 1: Synthesis of 1-(Furan-2-ylmethyl)azetidine-3-carboxamide Derivatives

Causality Check: The synthesis utilizes HATU as the coupling reagent rather than standard EDC/HOBt. The sterically hindered nature of the azetidine-3-carboxylic acid demands a highly reactive active ester intermediate (generated by HATU) to prevent epimerization and ensure high yields during amide bond formation.

Step 1: Amide Coupling

-

Dissolve 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution to maintain a basic environment, neutralizing any acidic byproducts that could protonate the amine nucleophile.

-

Introduce HATU (1.2 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

-

Add furan-2-ylmethanamine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

-

Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Boc Deprotection

-

Dissolve the crude intermediate in dichloromethane (DCM) (0.1 M).

-

Add trifluoroacetic acid (TFA) dropwise at 0°C to achieve a 1:4 TFA:DCM ratio. Causality: Performing this at 0°C minimizes the risk of furan ring degradation, as electron-rich furans are sensitive to highly concentrated strong acids at elevated temperatures.

-

Stir for 2 hours, then concentrate in vacuo. Neutralize the residue with a basic ion-exchange resin to yield the free 1-(furan-2-ylmethyl)azetidine core, ready for further functionalization (e.g., Suzuki-Miyaura coupling).

Protocol 2: In Vitro Liver Microsomal Stability Assay

Causality Check: Metabolic stability is a primary determinant of a drug's half-life and clearance. This protocol uses human liver microsomes (HLMs) to assess CYP450-mediated phase I metabolism. NADPH is added only after temperature equilibration to prevent biphasic kinetic artifacts during the initial linear phase of metabolism.

Step 1: Preparation of Incubation Matrix

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Dilute HLMs in the buffer to a final protein concentration of 0.5 mg/mL.

-

Spike the test compound (furan-2-ylmethyl azetidine derivative) into the microsomal suspension to a final concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition).

Step 2: Reaction Initiation and Sampling

-

Pre-incubate the mixture in a shaking water bath at 37°C for exactly 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

-

At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins for clean MS injection.

Step 3: LC-MS/MS Quantification

-

Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to LC vials and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

-

Calculate the in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint ) using the natural log of the percentage of compound remaining versus time.

Conclusion

The integration of the furan-2-ylmethyl moiety with an azetidine ring represents a sophisticated approach to modern drug design. By leveraging the sp3-rich, rigid nature of azetidine and the bioisosteric, electronic properties of furan, medicinal chemists can finely tune the pharmacokinetic profiles of novel therapeutics. As demonstrated by recent advancements in kinase inhibitors, this hybrid scaffold effectively balances aqueous solubility, metabolic stability, and target affinity, paving the way for next-generation pharmaceutical innovations.

References

- Source: PubMed (NIH)

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL

- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK)

Sources

Mechanism of action of 1-(Furan-2-ylmethyl)azetidin-3-amine in drug design

An In-Depth Technical Guide to the Mechanism of Action of 1-(Furan-2-ylmethyl)azetidin-3-amine in Drug Design

Executive Summary

The confluence of privileged structural motifs in medicinal chemistry often yields novel scaffolds with significant therapeutic potential. This guide introduces 1-(Furan-2-ylmethyl)azetidin-3-amine , a novel chemical entity poised for exploration in drug discovery. While this specific molecule is not extensively documented in current literature, its constituent parts—the azetidine ring and the furan ring—are well-established pharmacophores. Azetidines are sought after for their ability to confer improved physicochemical and pharmacokinetic properties, such as enhanced solubility, metabolic stability, and three-dimensional complexity.[1][2] Concurrently, the furan moiety is a core component of numerous bioactive compounds, known to engage in critical biological interactions across a spectrum of therapeutic areas.[3][4][5]

This document synthesizes existing knowledge on analogous structures to postulate a scientifically grounded mechanism of action and to outline a comprehensive preclinical validation strategy. We hypothesize that 1-(Furan-2-ylmethyl)azetidin-3-amine functions as a potent inhibitor of the Interleukin-33 (IL-33)/Suppressor of Tumorigenicity 2 (ST2) signaling pathway, a critical axis in the propagation of inflammatory and autoimmune diseases. This guide will provide researchers, scientists, and drug development professionals with a detailed framework for investigating this promising scaffold, from molecular mechanism to in vivo validation.

The Strategic Value of the Furan-Azetidine Scaffold

The design of 1-(Furan-2-ylmethyl)azetidin-3-amine marries two powerful heterocyclic systems. This strategic combination is predicated on the following principles of modern drug design:

-

The Azetidine Advantage : The four-membered azetidine ring is a bioisostere of more common rings like pyrrolidine or piperidine, but with distinct advantages. Its strained, sp3-rich character can improve metabolic stability and aqueous solubility while providing a rigid, three-dimensional vector for exiting the binding pocket of a target protein.[1] This "escape from flatland" is a key strategy to enhance selectivity and potency. Several FDA-approved drugs, including cobimetinib and baricitinib, successfully incorporate the azetidine motif to optimize their pharmacokinetic profiles.[1][6]

-

The Furan Pharmacophore : The furan ring is a versatile aromatic system found in a multitude of natural products and synthetic drugs, such as the anti-ulcer agent Ranitidine.[3][7] Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking and other non-covalent interactions within a protein active site. Furan derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][8][9]

By combining these two moieties, the 1-(Furan-2-ylmethyl)azetidin-3-amine scaffold presents a unique opportunity to develop targeted therapies with potentially superior drug-like properties.

Proposed Mechanism of Action: Inhibition of the IL-33/ST2 Signaling Pathway

Based on compelling evidence from structurally related compounds, we propose that the primary therapeutic target of 1-(Furan-2-ylmethyl)azetidin-3-amine is the ST2 receptor, a member of the interleukin-1 receptor family.[10][11]

The IL-33/ST2 Pathway in Inflammatory Disease

The IL-33/ST2 signaling axis is a central regulator of the type 2 immune response. IL-33 is an "alarmin" cytokine released by endothelial and epithelial cells upon tissue damage or stress. It binds to its receptor, ST2L, on the surface of immune cells like T-helper 2 (Th2) cells, mast cells, and innate lymphoid cells. This interaction triggers a signaling cascade that results in the production of pro-inflammatory cytokines, leading to conditions such as asthma, atopic dermatitis, and graft-versus-host disease (GVHD).[10][11] A soluble, secreted form of the receptor, sST2, acts as a decoy, sequestering IL-33 and preventing it from activating ST2L. Elevated levels of sST2 are a biomarker for severe inflammatory states.[10] Small molecules that inhibit the protein-protein interaction (PPI) between IL-33 and ST2 are therefore of high therapeutic interest.

Caption: The IL-33/ST2 signaling pathway and proposed point of inhibition.

Postulated Binding Interaction

We hypothesize that 1-(Furan-2-ylmethyl)azetidin-3-amine acts as a competitive inhibitor, occupying the IL-33 binding site on the ST2 receptor. The specific chemical features of the molecule are proposed to contribute to this interaction as follows:

-

The furan ring likely engages with hydrophobic pockets and may form hydrogen bonds via its oxygen atom with key residues in the ST2 binding domain.

-

The azetidine ring , being a rigid scaffold, correctly orients the furan moiety for optimal interaction. The nitrogen atom within the azetidine ring can serve as a hydrogen bond acceptor or donor.

-

The 3-amine group on the azetidine ring provides a crucial point for hydrogen bonding or salt bridge formation with acidic residues (e.g., Aspartic or Glutamic acid) on the receptor surface, anchoring the molecule in the active site.

-

The ylmethyl linker provides the necessary spacing and conformational flexibility for the furan and azetidine moieties to adopt the ideal binding pose.

A Framework for Preclinical Validation

To validate the proposed mechanism and evaluate the therapeutic potential of this scaffold, a systematic, multi-stage experimental approach is required. This process is designed as a self-validating system, where each step provides the foundation for the next.

Caption: A comprehensive workflow for the preclinical validation of novel ST2 inhibitors.

Experimental Protocols

A plausible synthetic route to generate 1-(Furan-2-ylmethyl)azetidin-3-amine and its analogues for Structure-Activity Relationship (SAR) studies would involve reductive amination.

-

Starting Materials : Commercially available tert-butyl 3-aminoazetidine-1-carboxylate and Furan-2-carbaldehyde.

-

Step 1 (Reductive Amination) : Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) and Furan-2-carbaldehyde (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), to the mixture.

-

Stir the reaction at room temperature for 12-24 hours until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Step 2 (Work-up) : Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 3 (Purification) : Purify the crude product (tert-butyl 3-((furan-2-ylmethyl)amino)azetidine-1-carboxylate) by silica gel column chromatography.

-

Step 4 (Deprotection) : Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA) or 4M HCl in dioxane.

-

Stir at room temperature for 1-2 hours to remove the Boc protecting group.

-

Concentrate the mixture under reduced pressure to yield the final product, 1-(Furan-2-ylmethyl)azetidin-3-amine, typically as a salt.

This assay quantifies the inhibition of the IL-33 and ST2 protein-protein interaction.[11]

-

Reagents : Recombinant human IL-33, His-tagged recombinant human ST2/IL-1R4 Fc chimera, Nickel Chelate Acceptor beads, and Streptavidin Donor beads.

-

Procedure :

-

Add test compounds at various concentrations to a 384-well plate.

-

Add His-tagged ST2 protein and allow to incubate with the compound.

-

Add biotinylated IL-33 protein to the wells.

-

Add Ni-Chelate Acceptor beads (which bind to the His-tagged ST2) and Streptavidin Donor beads (which bind to the biotinylated IL-33).

-

Incubate in the dark at room temperature.

-

-

Detection : If IL-33 and ST2 interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 615 nm.

-

Analysis : The signal is inversely proportional to the inhibitory activity of the compound. IC₅₀ values are calculated from the dose-response curve.

Structure-Activity Relationship (SAR) Data

The following table presents hypothetical SAR data for a focused library of analogues to illustrate how structural modifications could influence inhibitory potency. This provides a logical framework for lead optimization.

| Compound ID | R¹ (on Furan) | R² (on Azetidine-N) | ST2/IL-33 Inhibition IC₅₀ (µM) [AlphaLISA] | Cellular Activity IC₅₀ (µM) [HEK-Blue™] |

| LEAD-001 | H | H | 5.2 | 15.8 |

| LEAD-002 | 5-Chloro | H | 2.1 | 6.5 |

| LEAD-003 | 5-Methyl | H | 8.9 | 25.1 |

| LEAD-004 | H | Methyl | 15.6 | >50 |

| LEAD-005 | 5-Chloro | 2-hydroxyethyl | 3.5 | 9.8 |

This is hypothetical data generated for illustrative purposes.

From this hypothetical data, one might conclude that an electron-withdrawing group at the 5-position of the furan ring (LEAD-002) enhances activity, while substitution on the azetidine nitrogen (LEAD-004) is detrimental, providing clear vectors for further chemical refinement.

Conclusion and Future Perspectives

The 1-(Furan-2-ylmethyl)azetidin-3-amine scaffold represents a promising starting point for the development of novel small-molecule inhibitors of the IL-33/ST2 signaling pathway. By integrating the favorable pharmacokinetic characteristics of the azetidine ring with the proven pharmacophoric features of the furan moiety, this compound class has the potential to yield potent and selective oral therapeutics for a range of inflammatory and autoimmune disorders.

The preclinical validation framework outlined in this guide provides a rigorous and efficient pathway to assess this potential. Successful identification of a lead compound would be followed by comprehensive ADME/Tox profiling and evaluation in relevant in vivo models of disease, such as acute GVHD or allergic asthma.[11] The insights gained from these studies will be critical for advancing this novel class of inhibitors toward clinical development.

References

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.

- Ambeed. (n.d.).

- Brem, J., et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.

- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.

- Sen, S., et al. (2017). Synthesis and biological evaluation of some novel furan derivatives.

- He, X., et al. (2026). Discovery of 1-(Azetidin-3-ylmethyl)

- BenchChem. (n.d.). Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry: A Detailed Overview. Benchchem.

- Journal of Neonatal Surgery. (n.d.). Design, Synthesis And Pharmacological Activity Of Novel Furan-Azetidinone Derivatives For Antimicrobial Activity.

- Yuan, X., et al. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)

- SciSpace. (2011, July 20).

- Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv

- Nivrutti, P. G. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

- Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282.

- Juhász, L. D., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Taylor & Francis. (n.d.). Azetidines – Knowledge and References. Taylor & Francis.

- What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? (2014, February 21). Chemistry Stack Exchange.

- Shestakov, A. S., et al. (2024). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 29(13), 3051.

- Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3).

- BenchChem. (n.d.).

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 3. scispace.com [scispace.com]

- 4. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]

- 5. ijabbr.com [ijabbr.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jneonatalsurg.com [jneonatalsurg.com]

- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Introduction: Navigating the Metabolic Fate of a Novel Furan-Containing Compound

An In-Depth Technical Guide to the In Vitro Metabolism of 1-(Furan-2-ylmethyl)azetidin-3-amine

1-(Furan-2-ylmethyl)azetidin-3-amine is a heterocyclic compound featuring a furan ring, an azetidine core, and a primary amine. Such structures are of significant interest in medicinal chemistry due to their potential for diverse biological activities. However, the presence of a furan moiety immediately raises a critical consideration in drug development: the potential for metabolic activation.[1] The furan ring is a known structural alert, as its oxidation by cytochrome P450 (P450) enzymes can lead to the formation of reactive metabolites.[1] These electrophilic intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity.[1] Therefore, a thorough understanding of the in vitro metabolism of 1-(Furan-2-ylmethyl)azetidin-3-amine is paramount for any drug development program involving this or structurally related compounds.

This guide provides a comprehensive overview of the predicted in vitro metabolic pathways of 1-(Furan-2-ylmethyl)azetidin-3-amine, grounded in the established principles of furan metabolism. We will explore the experimental systems and methodologies required to elucidate these pathways, offering field-proven insights into experimental design and data interpretation.

Predicted Metabolic Pathways of 1-(Furan-2-ylmethyl)azetidin-3-amine

The metabolism of 1-(Furan-2-ylmethyl)azetidin-3-amine is anticipated to be driven by the biotransformation of its three key structural features: the furan ring, the azetidine ring, and the primary amine.

Phase I Metabolism: The Central Role of the Furan Ring

The furan ring is the most likely site of initial and significant metabolic activity. Furan-containing xenobiotics are known to undergo P450-catalyzed oxidation, leading to the formation of a reactive α,β-unsaturated dialdehyde intermediate.[1][2] In the case of furan itself, this metabolite is cis-2-butene-1,4-dial (BDA).[1][2] For 1-(Furan-2-ylmethyl)azetidin-3-amine, oxidation of the furan ring is predicted to proceed via a similar mechanism, likely catalyzed by CYP2E1, which is a major enzyme responsible for furan oxidation.[1][3]

The resulting reactive metabolite can then be detoxified through conjugation with cellular nucleophiles, primarily glutathione (GSH), or it can react with other nucleophiles such as proteins.[1]

Other Potential Phase I Reactions

While furan ring oxidation is expected to be the major pathway, other Phase I reactions may occur at the azetidine and amine moieties, although likely to a lesser extent:

-

N-Dealkylation: Cleavage of the bond between the azetidine nitrogen and the furan-2-ylmethyl group could yield furan-2-ylmethanol and azetidin-3-amine.

-

Oxidation of the Azetidine Ring: Hydroxylation of the azetidine ring is a possibility, though less common for such a strained ring system.

-

Oxidative Deamination: The primary amine could undergo oxidative deamination to form a ketone, though this is generally a minor pathway for primary amines compared to other reactions.

Phase II Metabolism: Conjugation Pathways

Should the primary amine or any hydroxylated metabolites be formed, they could undergo Phase II conjugation reactions. However, the most significant conjugation pathway is expected to be the reaction of the furan-derived reactive metabolite with glutathione.[1]

The predicted metabolic pathways are summarized in the diagram below:

Caption: Predicted metabolic pathways of 1-(Furan-2-ylmethyl)azetidin-3-amine.

Experimental Systems for In Vitro Metabolism Studies

The choice of the in vitro system is critical for accurately modeling in vivo metabolism. The two most common systems are human liver microsomes (HLM) and cryopreserved human hepatocytes.[4][5]

-

Human Liver Microsomes (HLM): These are subcellular fractions of the liver that are rich in P450 enzymes, making them an excellent and cost-effective choice for studying Phase I metabolism.[4][6] HLMs are ideal for initial metabolic stability screening and identifying the primary products of P450-catalyzed reactions.[4][7]

-

Cryopreserved Human Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[4] Hepatocytes provide a more complete picture of metabolism, including conjugation reactions, and are considered the "gold standard" for in vitro metabolism studies.[5]

For 1-(Furan-2-ylmethyl)azetidin-3-amine, a tiered approach is recommended. Initial studies should be conducted in HLMs to assess metabolic stability and identify P450-mediated metabolites. Subsequent studies in hepatocytes can then be used to investigate the role of Phase II enzymes, particularly glutathione conjugation.

Core Experimental Protocols

The following protocols provide a framework for investigating the in vitro metabolism of 1-(Furan-2-ylmethyl)azetidin-3-amine.

Experimental Workflow Overview

Caption: General experimental workflow for in vitro metabolism studies.

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate at which 1-(Furan-2-ylmethyl)azetidin-3-amine is metabolized by HLM.

Materials:

-

1-(Furan-2-ylmethyl)azetidin-3-amine

-

Pooled Human Liver Microsomes (e.g., from XenoTech)[6]

-

NADPH regenerating system (e.g., NADPH-A, NADPH-B)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but stable compound)

-

96-well plates

-

Incubator/shaker (37°C)

Procedure:

-

Prepare a stock solution of 1-(Furan-2-ylmethyl)azetidin-3-amine in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN with the internal standard.

-

Include control incubations:

-

-NADPH: To assess non-enzymatic degradation.

-

-HLM: To assess compound stability in the buffer.

-

-

Seal the plate, vortex, and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

Protocol 2: Metabolite Identification by LC-MS/MS

Objective: To identify the metabolites of 1-(Furan-2-ylmethyl)azetidin-3-amine formed in HLM or hepatocytes.

Materials:

-

Samples from Protocol 1 or a similar incubation with hepatocytes.

-

High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[8][9]

Procedure:

-

Develop an LC method to separate the parent compound from its potential metabolites. A reverse-phase column (e.g., C18) with a gradient of water and ACN (both with 0.1% formic acid) is a common starting point.

-

Set up the MS/MS to acquire data in both full scan mode (to detect all ions) and product ion scan mode (to fragment ions of interest).

-

Inject the samples and acquire the data.

-

Analyze the data by comparing the chromatograms of the t=0 and later time point samples. Look for new peaks that appear over time.

-

Determine the mass-to-charge ratio (m/z) of the new peaks and compare them to the parent compound. Common metabolic transformations and their corresponding mass shifts are provided in the table below.

-

Fragment the potential metabolite ions and analyze the fragmentation pattern to confirm the structure.

| Metabolic Transformation | Mass Shift (Da) |

| Oxidation (e.g., Hydroxylation) | +16 |

| N-Dealkylation (loss of furan-2-ylmethyl) | -96 |

| Glutathione Conjugation | +305 |

Protocol 3: Trapping of Reactive Metabolites

Objective: To confirm the formation of the reactive dialdehyde intermediate by trapping it with a nucleophile.

Materials:

-

Incubation components from Protocol 1.

-

Glutathione (GSH) or other trapping agents like N-acetylcysteine (NAC).[3]

Procedure:

-

Perform the HLM incubation as described in Protocol 1, but include a high concentration of GSH (e.g., 1-5 mM) in the incubation mixture.

-

Quench the reaction at a single time point (e.g., 60 minutes).

-

Analyze the samples by LC-MS/MS, specifically looking for the mass of the expected GSH adduct (Parent + 305 Da).

-

The detection of this adduct provides strong evidence for the formation of the reactive intermediate.

Data Analysis and Interpretation

-

Metabolic Stability: Plot the percentage of the parent compound remaining versus time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Metabolite Identification: Use the accurate mass measurements and fragmentation data to propose the structures of the observed metabolites. This will confirm or refute the predicted pathways.

-

Reactive Metabolite Trapping: The presence of a GSH adduct confirms the bioactivation pathway. The amount of the adduct can be semi-quantitatively compared across different conditions.

Conclusion

The in vitro metabolism of 1-(Furan-2-ylmethyl)azetidin-3-amine is predicted to be dominated by P450-mediated oxidation of the furan ring, leading to the formation of a reactive metabolite. This guide provides a robust framework for experimentally investigating these pathways using standard in vitro tools like human liver microsomes and hepatocytes, coupled with LC-MS/MS analysis. By following these protocols, researchers can gain a comprehensive understanding of the metabolic fate of this compound, which is a critical step in assessing its potential for drug development.

References

- Choosing Between Human Liver Microsomes and Hepatocytes. (2025, May 29).

- Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (n.d.). PMC.

- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen.

- Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. (2020, May 30). PubMed.

- Role of human liver microsomes in in vitro metabolism of drugs-a review. (2010, March 15). PubMed.

- Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. (2009, February 15). PubMed.

- Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hep

- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.). PMC.

- Influence of Proteome Profiles and Intracellular Drug Exposure on Differences in CYP Activity in Donor-Matched Human Liver Microsomes and Hepatocytes. (2021, March 19).

- LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirm

- Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks.

- Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. (n.d.). PMC.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 7. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. technologynetworks.com [technologynetworks.com]

Thermodynamic Stability of 1-(Furan-2-ylmethyl)azetidin-3-amine at Room Temperature

Executive Summary & Molecular Profiling

In modern medicinal chemistry, the incorporation of sp³-rich, conformationally restricted scaffolds is a proven strategy to improve the physicochemical properties and target selectivity of small molecules. 1-(Furan-2-ylmethyl)azetidin-3-amine represents a highly functionalized diamine building block that merges the rigid, strained architecture of an azetidine ring with the electron-rich heteroaromatic profile of a furan-2-ylmethyl moiety.

Evaluating the thermodynamic stability of this compound at room temperature (25°C) requires a deep understanding of its competing structural forces. While the molecule is kinetically stable under inert, neutral conditions, its thermodynamic fate is dictated by three distinct vulnerabilities: the immense ring strain of the azetidine core, the oxidative susceptibility of the furan ring, and the nucleophilicity of the primary amine. This whitepaper provides a comprehensive causality analysis and self-validating experimental protocols for profiling the stability of this compound.

Thermodynamic Drivers of Degradation (Causality Analysis)

The Azetidine Core: Strain Energy vs. Kinetic Inertia

Azetidines possess a calculated ring strain of approximately 25.2 kcal/mol [1], which is nearly identical to that of aziridines (26.7 kcal/mol) and drastically higher than larger homologues like pyrrolidine (5.8 kcal/mol) [2]. Despite this massive thermodynamic driving force favoring ring-opening, 1-(Furan-2-ylmethyl)azetidin-3-amine exhibits remarkable kinetic stability at room temperature [3].

The Causality: The kinetic inertia arises from the high activation energy required for unassisted σ-C–N bond cleavage in non-activated (N-alkyl) systems [4]. However, this stability is highly pH-dependent. The unsubstituted azetidine nitrogen is strongly basic (pKa ~11.29) [2]. In the presence of Lewis or Brønsted acids, protonation of the tertiary N1 nitrogen lowers the lowest unoccupied molecular orbital (LUMO). This activation neutralizes the kinetic barrier, allowing ambient nucleophiles (even water) to attack the strained ring, resulting in an irreversible, strain-release ring opening to form acyclic diamines [5].

The Furan-2-ylmethyl Moiety: Oxidative Susceptibility

The furan ring is an electron-rich, heteroaromatic system. At room temperature, its primary thermodynamic vulnerability is auto-oxidation [6].

The Causality: The π -electron density of the furan ring makes it highly susceptible to electrophilic attack by atmospheric triplet oxygen ( 3O2 ) or reactive oxygen species (ROS) over time. This interaction leads to the formation of unstable endoperoxides across the 2,5-positions of the furan ring, which subsequently decompose into ring-opened dicarbonyl species. Additionally, under specific acidic conditions, the methylene bridge can facilitate rearrangement via transient azafulvenium ion intermediates [4].

The Primary Amine: Nucleophilic Carbamylation

The primary amine at the C3 position of the azetidine ring is sterically accessible and highly nucleophilic. The Causality: When stored as a free base at room temperature in ambient air, the primary amine readily undergoes nucleophilic addition with atmospheric carbon dioxide (CO 2 ) to form carbamate salts. While this is a reversible thermodynamic equilibrium, it alters the apparent solubility, physical state (often turning oils into waxy solids), and dissolution kinetics of the compound.

Visualizing the Degradation Network

Mechanistic degradation pathways of 1-(Furan-2-ylmethyl)azetidin-3-amine at room temperature.

Self-Validating Experimental Methodologies

To accurately profile the thermodynamic stability of this compound, experimental designs must isolate oxidative variables from hydrolytic/acidic variables. The following protocols are engineered as self-validating systems utilizing internal controls.

Protocol A: Real-Time Oxidative and Hydrolytic Stability Profiling

Causality of Design: By running parallel arms (Argon vs. Ambient Air) in strictly pH-controlled environments, we can mathematically decouple the oxidative degradation of the furan ring from the hydrolytic ring-opening of the azetidine core.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 10 mM stock solution of 1-(Furan-2-ylmethyl)azetidin-3-amine in LC-MS grade Acetonitrile.

-

Buffer Matrix Generation: Prepare 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4.

-

Dual-Arm Incubation:

-

Arm 1 (Control): Dilute the stock to 100 µM in degassed PBS. Purge the vial with Argon gas and seal with a PTFE-lined septum.

-

Arm 2 (Test): Dilute the stock to 100 µM in aerated PBS. Leave the headspace exposed to ambient air.

-

-

Incubation & Sampling: Incubate both arms in a dark, temperature-controlled chamber at exactly 25°C. Extract 50 µL aliquots at t=0,24h,7d,14d, and 30d .

-

Quenching: Quench aliquots immediately with an equal volume of cold methanol containing 1 µM of an isotopically labeled internal standard.

-

LC-MS/MS Analysis: Analyze via Reverse-Phase HPLC coupled to a Triple Quadrupole Mass Spectrometer. Use a neutral mobile phase (e.g., 10 mM Ammonium Acetate) to prevent in-column acid-catalyzed azetidine degradation [5].

Protocol B: pH-Stress Testing & Ring Strain Validation

Causality of Design: Azetidine ring-opening is heavily acid-catalyzed. Evaluating stability across a pH gradient validates the kinetic barrier against the 25.2 kcal/mol strain energy.

Step-by-Step Methodology:

-

Prepare three buffered solutions: pH 2.0 (HCl/KCl), pH 7.4 (PBS), and pH 10.0 (Carbonate).

-

Spike 1-(Furan-2-ylmethyl)azetidin-3-amine to a final concentration of 50 µM in each buffer.

-

Incubate at 25°C and monitor the disappearance of the parent mass ( [M+H]+=153.1 m/z) via LC-MS over 48 hours.

-

Validation Check: The appearance of a +18 Da mass shift ( [M+H2O+H]+ ) in the pH 2.0 arm confirms the hydrolytic ring-opening of the azetidine core.

Self-validating workflow for real-time thermodynamic stability profiling.

Quantitative Data Summary

The following table summarizes the foundational thermodynamic parameters and expected kinetic half-lives ( t1/2 ) of 1-(Furan-2-ylmethyl)azetidin-3-amine at room temperature (25°C).

| Parameter / Condition | Value / Observation | Primary Causality |

| Azetidine Ring Strain | ~25.2 kcal/mol | Deviation from ideal 109.5° tetrahedral bond angles [1]. |

| Est. pKa (Azetidine N1) | ~9.5 – 10.5 | Electron-withdrawing effect of furan-2-ylmethyl lowers basicity vs. unsubstituted azetidine (11.29) [2]. |

| Est. pKa (Primary Amine) | ~8.5 – 9.5 | Inductive withdrawal from the adjacent N1 tertiary amine. |

| t1/2 (pH 7.4, Argon, 25°C) | > 30 Days | High kinetic barrier to C-N cleavage; absence of oxidative stress. |

| t1/2 (pH 7.4, Air, 25°C) | 7 – 14 Days | Auto-oxidation of the furan ring by ambient 3O2 [6]. |

| t1/2 (pH 2.0, Argon, 25°C) | < 2 Hours | Acid-catalyzed LUMO lowering triggers rapid strain-release ring opening [5]. |

References

-

Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." CLOCKSS Archive. Available at:[Link]

-

National Institutes of Health (PMC). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Publishing. Available at: [Link]

-

Royal Society of Chemistry. "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications." Organic Chemistry Frontiers. Available at:[Link]

Computational Modeling and Docking Studies of 1-(Furan-2-ylmethyl)azetidin-3-amine: A Privileged Scaffold for Antimicrobial Drug Discovery

Executive Summary

The compound 1-(Furan-2-ylmethyl)azetidin-3-amine represents a highly versatile, sp³-rich building block in modern medicinal chemistry. By combining the conformational rigidity of an azetidine ring with the π-electron density of a furan pharmacophore, this molecule offers a unique spatial arrangement for target engagement. Azetidines are increasingly utilized as bioisosteres for piperazines and pyrrolidines to improve metabolic stability, lower lipophilicity (logP), and modulate basicity [1].